6-(2,4-dimethylimidazol-1-yl)-8-methyl-6H-quinolin-2-one
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Overview
Description
Preparation Methods
The synthesis of UK 61260 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not widely published. Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
UK 61260 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
UK 61260 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving phosphodiesterase inhibitors.
Biology: It is used to study the effects of PDE III inhibition on various biological processes.
Medicine: It is investigated for its potential therapeutic effects in conditions such as heart failure due to its positive inotropic and vasodilatory properties.
Industry: It is used in the development of new pharmaceuticals and as a tool in drug discovery
Mechanism of Action
UK 61260 exerts its effects primarily through the inhibition of cyclic adenosine monophosphate phosphodiesterase (PDE III). This inhibition leads to an increase in cyclic adenosine monophosphate levels, which in turn enhances cardiac contractility and causes vasodilation. The molecular targets involved include the PDE III enzyme and the downstream signaling pathways that regulate cardiac and vascular function .
Comparison with Similar Compounds
UK 61260 is similar to other phosphodiesterase inhibitors such as:
Fenoldopam mesylate: A dopaminergic agonist that also induces arteritis in rats.
Theophylline: A non-selective phosphodiesterase inhibitor with bronchodilatory effects.
Caffeine: Another non-selective phosphodiesterase inhibitor with stimulant effects. UK 61260 is unique in its balanced vasodilatory and positive inotropic effects, making it particularly useful in the treatment of heart failure
Properties
Molecular Formula |
C15H15N3O |
---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
6-(2,4-dimethylimidazol-1-yl)-8-methyl-6H-quinolin-2-one |
InChI |
InChI=1S/C15H15N3O/c1-9-6-13(18-8-10(2)16-11(18)3)7-12-4-5-14(19)17-15(9)12/h4-8,13H,1-3H3 |
InChI Key |
AHFCNUGFVFKBAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C=C2C1=NC(=O)C=C2)N3C=C(N=C3C)C |
Origin of Product |
United States |
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